

# A Comparative Spectroscopic Analysis of 3-Fluoro-2-methylpyridine and Its Analogs

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## Compound of Interest

Compound Name: 3-Fluoro-2-methylpyridine

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This guide provides a detailed comparative analysis of the spectroscopic data for **3-Fluoro-2-methylpyridine** and its key analogs: 2-methylpyridine and 3-fluoropyridine. The inclusion of fluorine and a methyl group on the pyridine ring significantly influences the electronic environment and, consequently, the spectral properties of these molecules. Understanding these differences is crucial for the unambiguous identification and characterization of these compounds in various research and development settings, including pharmaceutical and materials science.

This report presents a compilation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols for data acquisition.

## Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **3-Fluoro-2-methylpyridine** and its analogs.

### <sup>1</sup>H NMR Spectral Data

Table 1: <sup>1</sup>H NMR Chemical Shifts (δ) and Coupling Constants (J) in CDCl<sub>3</sub>

Compound	Proton	Chemical Shift (ppm)	Multiplicity	Coupling Constant (J, Hz)
3-Fluoro-2-methylpyridine	H-4	~7.30	t	$J(\text{H4-H5}) \approx 7.8$
	H-5	~7.05	ddd	$J(\text{H5-H4}) \approx 7.8,$ $J(\text{H5-H6}) \approx 4.8,$ $J(\text{H5-F}) \approx 9.0$
	H-6	~8.15	d	$J(\text{H6-H5}) \approx 4.8$
	-CH <sub>3</sub>	~2.50	d	$J(\text{CH}_3\text{-F}) \approx 3.0$
2-Methylpyridine[1] [2]	H-3	7.08	d	$J(\text{H3-H4}) = 7.6$
	H-4	7.55	t	$J(\text{H4-H3}) = J(\text{H4-H5}) = 7.6$
	H-5	7.08	t	$J(\text{H5-H4}) = J(\text{H5-H6}) = 6.2$
	H-6	8.45	d	$J(\text{H6-H5}) = 4.8$
	-CH <sub>3</sub>	2.52	s	-
3-Fluoropyridine[3]	H-2	8.52	d	$J(\text{H2-H6}) = 2.4$
	H-4	7.38	ddd	$J(\text{H4-H5}) = 8.4,$ $J(\text{H4-F}) = 9.0,$ $J(\text{H4-H6}) = 1.0$
	H-5	7.16	dddd	$J(\text{H5-H4}) = 8.4,$ $J(\text{H5-H6}) = 4.8,$ $J(\text{H5-F}) = 2.0,$ $J(\text{H5-H2}) = 0.5$
	H-6	8.59	dt	$J(\text{H6-H5}) = 4.8,$ $J(\text{H6-F}) = 2.0$

Note: The data for **3-Fluoro-2-methylpyridine** is estimated based on substituent effects and may vary slightly under different experimental conditions.

## <sup>13</sup>C NMR Spectral Data

Table 2: <sup>13</sup>C NMR Chemical Shifts (δ) in CDCl<sub>3</sub>

Compound	C-2	C-3	C-4	C-5	C-6	-CH <sub>3</sub>
3-Fluoro-2-methylpyridine	~146 (d, J(C2-F) ≈ 14)	~155 (d, J(C3-F) ≈ 250)	~123 (d, J(C4-F) ≈ 20)	~120 (d, J(C5-F) ≈ 5)	~147 (d, J(C6-F) ≈ 3)	~14 (d, J(CH <sub>3</sub> -F) ≈ 4)
2-Methylpyridine[4][5]	158.29	120.72	136.28	123.27	149.01	24.5
3-Fluoropyridine[6]	141.2 (d, J=19.1)	156.9 (d, J=243.5)	124.2 (d, J=19.1)	123.3 (d, J=4.8)	147.1 (d, J=4.8)	-

Note: The data for **3-Fluoro-2-methylpyridine** is estimated based on substituent effects and known C-F coupling constants. Actual values may vary.

## <sup>19</sup>F NMR Spectral Data

Table 3: <sup>19</sup>F NMR Chemical Shifts (δ) relative to CFCl<sub>3</sub>

Compound	Chemical Shift (ppm)
3-Fluoro-2-methylpyridine	~ -130 to -135
3-Fluoropyridine[7]	-131.7

Note: The chemical shift for **3-Fluoro-2-methylpyridine** is an estimation.

## Infrared (IR) Spectral Data

Table 4: Key IR Absorption Bands ( $\text{cm}^{-1}$ )

Compound	C-H (Aromatic)	C=C, C=N Stretching	C-F Stretching	C-H (Alkyl)
3-Fluoro-2-methylpyridine	~3100-3000	~1600-1450	~1250-1000	~2980-2850
2-Methylpyridine	3054, 3011	1591, 1572, 1479, 1434	-	2975, 2925
3-Fluoropyridine[8]	~3100-3000	~1600-1400	~1250-1000	-

## Mass Spectrometry (MS) Data

Table 5: Key Mass-to-Charge Ratios ( $m/z$ ) in Mass Spectra

Compound	Molecular Ion ( $M^+$ )	Key Fragment Ions
3-Fluoro-2-methylpyridine	111	110, 92, 82, 65
2-Methylpyridine[4][9]	93	92, 66, 65, 39
3-Fluoropyridine[8]	97	70, 51, 50

## Experimental Protocols

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of the analyte was dissolved in ~0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
- Instrumentation: Spectra were acquired on a 400 MHz NMR spectrometer.
- $^1\text{H}$  NMR Acquisition:
  - Pulse sequence: Standard single-pulse sequence.

- Number of scans: 16-64 (to achieve adequate signal-to-noise).
- Relaxation delay: 1-2 seconds.
- Spectral width: 0-10 ppm.
- <sup>13</sup>C NMR Acquisition:
  - Pulse sequence: Proton-decoupled pulse sequence.
  - Number of scans: 1024-4096 (due to the low natural abundance of <sup>13</sup>C).
  - Relaxation delay: 2-5 seconds.
  - Spectral width: 0-160 ppm.
- <sup>19</sup>F NMR Acquisition:
  - Pulse sequence: Standard single-pulse sequence without proton decoupling.
  - Number of scans: 128-512.
  - Relaxation delay: 1-2 seconds.
  - Spectral width: -100 to -180 ppm (referenced to CFC<sub>l</sub><sub>3</sub>).
- Data Processing: The acquired Free Induction Decays (FIDs) were Fourier transformed, and the resulting spectra were phase- and baseline-corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm for <sup>1</sup>H and <sup>13</sup>C NMR.

## Infrared (IR) Spectroscopy

- Sample Preparation: A drop of the neat liquid sample was placed between two polished sodium chloride (NaCl) or potassium bromide (KBr) salt plates to form a thin film.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer was used for analysis.
- Data Acquisition:

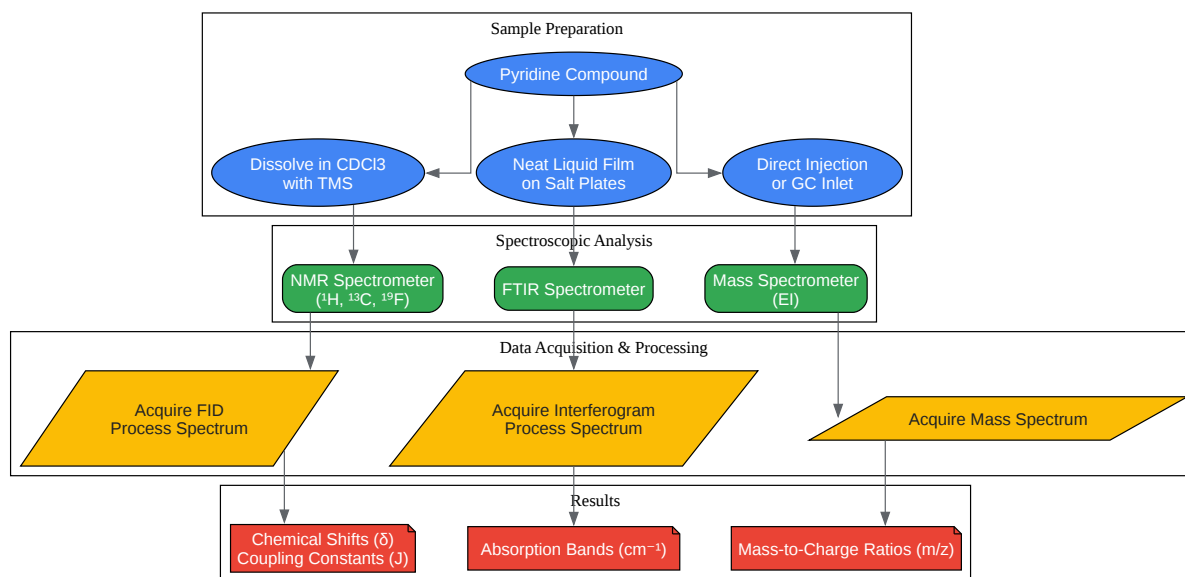
- A background spectrum of the clean salt plates was recorded.
- The sample was then scanned over the range of 4000-400  $\text{cm}^{-1}$ .
- Typically, 16-32 scans were co-added to improve the signal-to-noise ratio.
- Data Processing: The sample spectrum was ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

## Mass Spectrometry (MS)

- Sample Introduction: The liquid sample was introduced into the mass spectrometer via direct injection or through a gas chromatography (GC) interface.
- Instrumentation: An electron ionization (EI) mass spectrometer was used.
- Ionization: The sample molecules were ionized using a standard electron energy of 70 eV.
- Mass Analysis: The resulting ions were separated based on their mass-to-charge ratio ( $m/z$ ) by a quadrupole mass analyzer.
- Detection: The ion abundance was measured using an electron multiplier detector.
- Data Acquisition: The mass spectrum was recorded over a mass range of  $m/z$  10-200.

## Visualizing the Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of the pyridine compounds.



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Caption: Workflow for Spectroscopic Analysis of Pyridine Analogs.

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